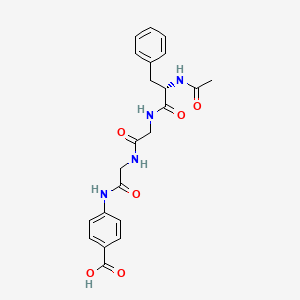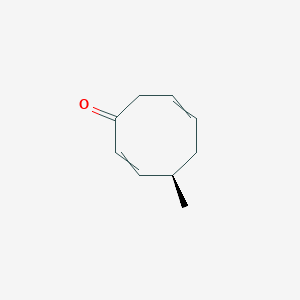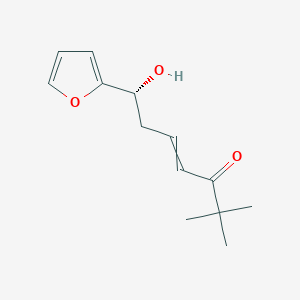![molecular formula C23H34O2S B14212064 3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene CAS No. 827346-74-7](/img/structure/B14212064.png)
3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene is a compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene typically involves multiple steps. One common method starts with the preparation of 3-hexylthiophene, which is then subjected to further functionalization. The key steps include:
Bromination: 3-Hexylthiophene is brominated to form 2,5-dibromo-3-hexylthiophene.
Grignard Reaction: The dibromo compound undergoes a Grignard reaction with a suitable Grignard reagent to introduce the hexyl group.
Coupling Reaction: The final step involves coupling the intermediate with 4-methoxyphenol in the presence of a base to form the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Aplicaciones Científicas De Investigación
3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of conductive polymers and materials for electronic devices .
Mecanismo De Acción
The mechanism of action of 3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The presence of the methoxyphenoxy group can enhance its binding affinity and specificity towards certain targets, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Poly[3-hexyl-4-(6-bromohexyl)thiophene]: A similar compound with a bromohexyl group instead of the methoxyphenoxyhexyl group.
3-Hexyl-4-methoxythiophene: A simpler compound with only a methoxy group attached to the thiophene ring.
Uniqueness
3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene is unique due to the presence of both hexyl and methoxyphenoxyhexyl groups, which can influence its chemical reactivity and potential applications. The combination of these groups can enhance its solubility, stability, and interaction with various molecular targets, making it valuable in research and industrial applications.
Propiedades
Número CAS |
827346-74-7 |
|---|---|
Fórmula molecular |
C23H34O2S |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
3-hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene |
InChI |
InChI=1S/C23H34O2S/c1-3-4-5-8-11-20-18-26-19-21(20)12-9-6-7-10-17-25-23-15-13-22(24-2)14-16-23/h13-16,18-19H,3-12,17H2,1-2H3 |
Clave InChI |
UNACXHWUVYWSIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CSC=C1CCCCCCOC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14211981.png)
![6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B14211985.png)
![Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]-](/img/structure/B14211989.png)


![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)


![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)

![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)
